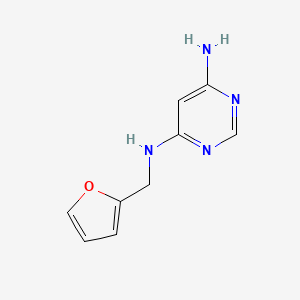

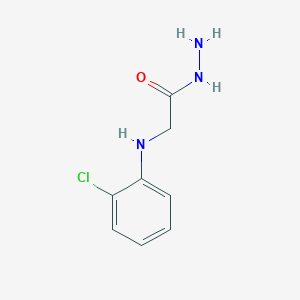

![molecular formula C12H8N2OS B1362576 6-Phenylimidazo[2,1-b][1,3]thiazol-5-carbaldehyd CAS No. 74630-73-2](/img/structure/B1362576.png)

6-Phenylimidazo[2,1-b][1,3]thiazol-5-carbaldehyd

Übersicht

Beschreibung

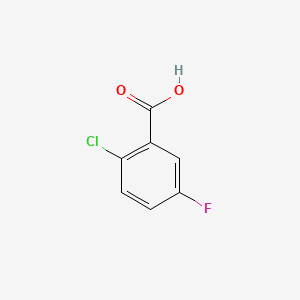

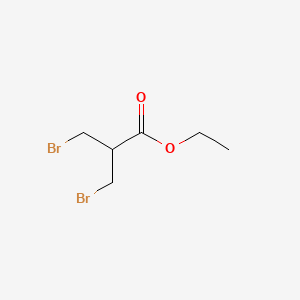

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound with the CAS Number: 74630-73-2 . Its molecular formula is C12H8N2OS and it has a molecular weight of 228.27 .

Synthesis Analysis

A series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized in a study . The structure-activity relationship (SAR) analysis of these compounds based on cellular assays led to the discovery of a number of compounds that showed potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11 . Another study mentioned a general procedure for the preparation of chalcone of imidazothiazole .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H . The canonical SMILES is C1=CC=C(C=C1)C2=CN3C=CSC3=N2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.26 g/mol . It has an XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors and has 2 hydrogen bond acceptors . The exact mass is 200.04081944 g/mol .Wissenschaftliche Forschungsanwendungen

- 6-Phenylimidazo[2,1-b][1,3]thiazol-5-carbaldehyd zeigt vielversprechende Antitumoraktivität. Forscher haben seine Wirkungen gegen verschiedene Krebszelllinien untersucht, darunter HT-29, A-549, MCF-7 und 3T3-L1. Die Verbindung zeigt dosisabhängige antiproliferative Wirkungen, was sie zu einem potenziellen Kandidaten für die Krebstherapie macht .

- Einige Derivate von this compound haben Wirksamkeit gegen Pilzpathogene gezeigt. Beispielsweise waren bestimmte Verbindungen wirksam gegen Trichophyton rubrum und Microsporum audounii, mit minimalen Hemmkonzentrationen (MHK) von nur 6 μg/cm3 .

- CITCO, ein Imidazothiazol-Derivat, das mit this compound verwandt ist, stimuliert die nukleäre Translokation des humanen konstitutiven Androstane-Rezeptors (CAR). Es wurde verwendet, um sowohl den Maus- als auch den humanen CAR zu aktivieren .

Antitumoraktivität

Antifungal Aktivität

Aktivierung des konstitutiven Androstane-Rezeptors (CAR)

Zusammenfassend lässt sich sagen, dass this compound in verschiedenen Bereichen, von der Krebsforschung bis zur Materialwissenschaft, vielversprechend ist. Seine vielseitigen Anwendungen machen es zu einem faszinierenden Thema für die laufende wissenschaftliche Erforschung. Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, können Sie diese gerne stellen! 😊

Wirkmechanismus

Target of Action

Similar compounds, such as citco, an imidazothiazole derivative, have been shown to stimulate the human constitutive androstane receptor (car) nuclear translocation . CAR is a key regulator of xenobiotic and endobiotic metabolism and disposition.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with dna and topoisomerase ii, leading to dna double-strand breaks .

Result of Action

Similar compounds have been shown to have antiproliferative effects against various cancer cell lines .

Biochemische Analyse

Biochemical Properties

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, which can alter the biochemical pathways within cells. For example, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox balance .

Cellular Effects

The effects of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde on different cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated antiproliferative activity, leading to cell cycle arrest and apoptosis . Additionally, it can affect mitochondrial function, leading to changes in energy production and metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their function. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites within cells, potentially affecting overall cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

The subcellular localization of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with various biomolecules and its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHHDLZBYCPJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50317392 | |

| Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74630-73-2 | |

| Record name | 74630-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

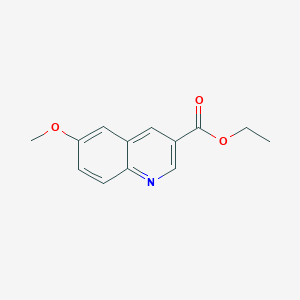

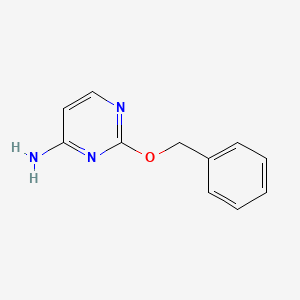

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)